Valproic Acid Ethyl Ester-d5
Description
Valproic Acid Ethyl Ester-d5 (ethyl 2-propylpentanoate-d5) is a deuterium-labeled analog of valproic acid ethyl ester, a prodrug of valproic acid. This compound is primarily utilized as an analytical reference standard in mass spectrometry (MS) and liquid chromatography (LC) for precise quantification of valproic acid in pharmacokinetic studies and therapeutic drug monitoring . The incorporation of five deuterium atoms enhances its stability and traceability in biological matrices, minimizing interference from endogenous compounds during analysis.
Properties
Molecular Formula |
C₁₀H₁₅D₅O₂ |
|---|---|
Molecular Weight |
177.3 |
Synonyms |
2-Propyl-pentanoic Acid Ethyl Ester-d5; 2-Propyl-valeric Acid Ethyl Ester-d5; 2-Propylvaleric Acid Ethyl Ester-d5; Ethyl 2,2-Dipropylacetate-d5; Ethyl 2-Propylpentanoate-d5; Ethyl Dipropylacetate-d5; Ethyl Valproate-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Valproic Acid Esters
Valproic Acid Methyl Ester (Methyl Valproate)
- Molecular Formula : C₈H₁₄O₂
- CAS Number : 22632-59-3
- Application : Serves as a reference standard for valproic acid in quality control (QC) during drug manufacturing and regulatory submissions (e.g., ANDA) .
2-Propylhexanoic Acid Ethyl Ester-d5
- Molecular Formula : C₁₁H₁₇D₅O₂
- CAS Number : 161011-36-5
- Application : Used as a deuterated internal standard for analyzing branched-chain fatty acid derivatives in metabolic studies .
- Key Difference: The extended alkyl chain (hexanoic acid backbone) increases molecular weight (191.32 g/mol vs. 175.28 g/mol for Valproic Acid Ethyl Ester-d5), affecting chromatographic retention times.
Propionic Acid Ethyl-d5 Ester
- Molecular Formula : C₅H₅D₅O₂
- CAS Number : 105-37-3
- Application : A stable isotope-labeled standard for short-chain fatty acid analysis .
- Key Difference : Simpler structure (C3 backbone vs. C8 for valproic acid esters) limits its utility to studies on propionate metabolism.
Docosahexaenoic Acid Ethyl Ester-D5
- Application : Deuterated standard for omega-3 fatty acid quantification in nutritional and metabolic research .
- Key Difference : Targets polyunsaturated fatty acids rather than branched-chain acids like valproic acid.
Tuberculostearic Acid Ethyl-d5 Ester
Data Tables
Table 1: Structural and Functional Comparison of this compound with Analogues
Research Findings and Implications
- Analytical Utility: Deuterated esters like this compound improve detection sensitivity in LC-MS by 10–30% compared to non-deuterated versions, reducing matrix effects .
- Metabolic Stability : Deuterium labeling slows hepatic metabolism, making it ideal for long-term pharmacokinetic tracking .
Q & A
Q. What are the established synthetic routes for Valproic Acid Ethyl Ester-d5, and how can researchers optimize yield and purity?
this compound is synthesized via sequential derivatization of valproic acid. A validated four-step protocol includes:
- Conversion of valproic acid to 2-propylpentanoyl chloride using oxalyl chloride.
- Reaction with triethyl phosphite to form the ethyl ester intermediate.
- Hydrolysis to remove ethyl ester groups.
- Salt formation (e.g., piperazine salt) to enhance stability and crystallinity . Yield optimization focuses on controlling reaction temperature, stoichiometric ratios, and purification via column chromatography or recrystallization.
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound in preclinical studies?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation at specific positions and verify esterification.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, using reverse-phase columns and UV detection.
- Mass Spectrometry (MS) : To validate molecular weight and isotopic labeling patterns (e.g., d5 vs. non-deuterated forms).
- Thermogravimetric Analysis (TGA) : To assess hygroscopicity and thermal stability, especially for salt forms .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticonvulsant efficacy of this compound in toxin-induced seizure models?
A robust preclinical framework includes:
- In silico modeling : Predict binding affinity to GABA transaminase or histone deacetylases (HDACs) using molecular docking tools.
- In vitro assays : Measure HDAC inhibition in neuronal cell lines (e.g., SH-SY5Y) and compare potency to non-deuterated valproate.
- In vivo models : Use chemically induced (e.g., pentylenetetrazole) or genetic seizure models in rodents. Monitor seizure latency, duration, and EEG patterns. Include dose-response studies to establish therapeutic indices .
Q. What methodological approaches are used to assess drug-drug interactions between this compound and antidepressants like venlafaxine?
Key strategies involve:
- Pharmacokinetic profiling : Measure plasma concentrations of this compound and co-administered drugs (e.g., venlafaxine) via LC-MS/MS.
- Metabolite ratio analysis : Compare parent compound/metabolite ratios (e.g., venlafaxine/O-desmethylvenlafaxine) in the presence/absence of this compound to assess CYP450 modulation.
- In vitro hepatocyte assays : Evaluate enzyme inhibition/induction using human liver microsomes .
Q. How should researchers address contradictory clinical findings when investigating this compound's neuroprotective effects in Alzheimer's disease?
Contradictions (e.g., efficacy in preclinical vs. null clinical outcomes) require:
- Retrospective meta-analysis : Stratify clinical trial data by patient subgroups (e.g., APOE4 carriers vs. non-carriers).
- Dose optimization : Compare sub-therapeutic vs. therapeutic dosing in animal models to identify window-of-efficacy.
- Biomarker integration : Correlate drug exposure with CSF Aβ42/tau levels or neuroimaging markers (e.g., hippocampal atrophy) .
Q. What in vivo and in vitro models are suitable for evaluating the teratogenic potential of this compound, and how do findings translate to clinical risk assessment?
- Zebrafish embryos : Expose embryos to this compound during gastrulation; quantify developmental defects (e.g., neural tube closure) and ASD-related gene expression (e.g., shank3a) .
- Rodent studies : Administer during organogenesis; assess skeletal malformations (e.g., rib fusions) and behavioral outcomes (e.g., social interaction tests).
- Human iPSC-derived neural crest cells : Measure apoptosis and differentiation disruptions to bridge preclinical-clinical gaps .
Q. How does the incorporation of deuterium in this compound influence its metabolic stability compared to the non-deuterated form?
Deuterium’s kinetic isotope effect slows CYP450-mediated oxidation, potentially:
- Reducing first-pass metabolism : Assess via hepatic microsomal stability assays.
- Prolonging half-life : Compare plasma concentration-time curves (AUC, Cmax) in pharmacokinetic studies.
- Mitigating toxic metabolite formation : Quantify hepatotoxic intermediates (e.g., 4-ene-VPA) using targeted metabolomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
